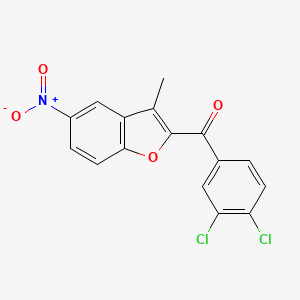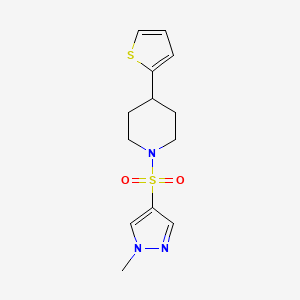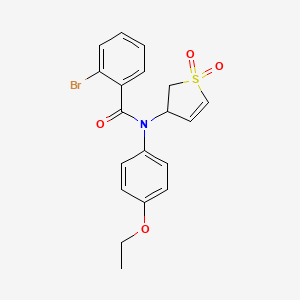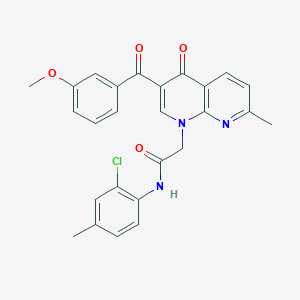![molecular formula C17H17N3O3 B2499693 (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2034997-75-4](/img/structure/B2499693.png)
(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a structurally complex molecule that appears to be related to a class of compounds that have been studied for their biological activities, particularly in the modulation of nicotinic acetylcholine receptors. While the specific compound is not directly discussed in the provided papers, similar compounds with the furan-2-yl acrylamide moiety have been synthesized and evaluated for their biological properties.
Synthesis Analysis
The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported to be performed under green chemistry conditions using microwave radiation. This method is advantageous due to its efficiency and reduced environmental impact. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide has been demonstrated, with various fungal strains such as Penicillium citrinum and Aspergillus sydowii being effective in this transformation .
Molecular Structure Analysis
The absolute configuration of the biotransformation product, (R)-2-cyano-3-(furan-2-yl) propanamide, was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. This approach allows for the accurate determination of stereochemistry, which is crucial for understanding the molecule's interactions with biological targets .
Chemical Reactions Analysis
The biotransformation of 2-cyano-3-(furan-2-yl) acrylamide by fungi results in the formation of a compound with a CN-bearing stereogenic center. Additionally, the tautomerization of the propanamide to an achiral ketenimine was observed in the presence of protic solvents, indicating that the compound can undergo structural changes under certain conditions, which may affect its biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds such as 3-furan-2-yl-N-p-tolyl-acrylamide have been shown to possess biological activity. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors and exhibits anxiolytic-like activity in mice. This suggests that the furan-2-yl acrylamide moiety is an important structural feature for engaging with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have demonstrated various synthetic methods and characterizations of compounds structurally related to (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide. For instance, the synthesis of furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives, has been reported, highlighting the potential for creating complex molecular structures with furan components (Ergun et al., 2014). Additionally, the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the molecular interactions and reactivity of furan-containing acrylamides (Singh et al., 2014).
Molecular Transformations
Acid-catalyzed transformations of molecules structurally similar to the subject compound have been explored, leading to the creation of new fused heterocyclic systems and providing a basis for further chemical modifications (Stroganova et al., 2016). Such transformations are critical in synthesizing novel compounds with potential applications in various scientific fields.
Pharmacological Potential
Although the explicit mention of drug use and dosage is excluded, it's noteworthy that related compounds have shown broad-spectrum cytotoxic activities, indicating potential applications in cancer research and drug development (Tarleton et al., 2013). The structural similarities suggest that this compound could also be relevant in this context.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19-9-6-13-7-10-20(17(22)16(13)19)11-8-18-15(21)5-4-14-3-2-12-23-14/h2-7,9-10,12H,8,11H2,1H3,(H,18,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMXVVHOEPKKFQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)



![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)
![ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2499631.png)